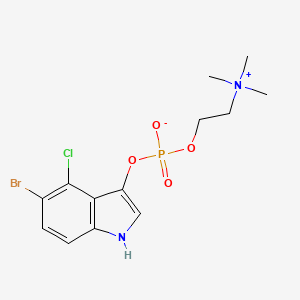

5-Bromo-4-chloro-3-indoxyl choline phosphate

Overview

Description

5-Bromo-4-chloro-3-indoxyl choline phosphate is a synthetic enzyme substrate used for detecting phosphatidylcholine-specific phospholipase C . It is also used in sensitive colorimetric detection of alkaline phosphatase activity .

Synthesis Analysis

5-Bromo-4-chloro-3-indoxyl choline phosphate is synthesized from choline . It has been synthesized by reacting 5-bromoindoxyl with chloramine and phosphoryl .Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-3-indoxyl choline phosphate is C13H17BrClN2O4P . The InChI is 1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14) .Chemical Reactions Analysis

5-Bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indoxyl choline phosphate is a colorless compound . It is soluble in water (sodium salt) . The molar mass is 326.47 g·mol−1 .Scientific Research Applications

Detection of Phosphatidylcholine-Specific Phospholipase C

5-Bromo-4-chloro-3-indoxyl choline phosphate: is used as a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C . This application is crucial in research focused on signal transduction pathways where phospholipase C plays a key role.

Chemiluminescent Substrate in ELISA

The compound serves as a chemiluminescent substrate for enzyme-linked immunosorbent assay (ELISA) or other ligand-based assays . It is particularly useful in diagnostics and pharmaceutical testing, providing a sensitive method for detecting the presence of specific antigens or antibodies.

Histochemical Tissue Staining

In the field of histology, 5-Bromo-4-chloro-3-indoxyl choline phosphate is employed for tissue staining in alkaline phosphatase histochemistry . This application allows for the visualization of enzyme activity within tissues, aiding in the diagnosis of various diseases.

Immunoblotting

This compound is utilized in immunoblotting techniques to detect protein-antibody complexes . It is often used in combination with nitro blue tetrazolium chloride (NBT) to provide a colorimetric readout of protein presence, which is essential for protein expression studies.

In Situ Hybridization

5-Bromo-4-chloro-3-indoxyl choline phosphate: is also applied in in situ hybridization procedures . This technique is used to localize specific sequences of DNA or RNA within tissue sections, playing a significant role in gene expression and chromosomal mapping studies.

Immunohistochemistry

Lastly, the compound finds its application in immunohistochemistry . It helps in the detection and localization of antigens in tissue sections by exploiting the principle of antibodies binding specifically to antigens in biological tissues.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl choline phosphate, also known as 5-Bromo-4-chloro-1H-indol-3-yl (2-(trimethylammonio)ethyl) phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biological processes, including protein dephosphorylation.

Mode of Action

5-Bromo-4-chloro-3-indoxyl choline phosphate acts as a chromogenic substrate for alkaline phosphatase . The compound is hydrolyzed by the enzyme to produce 5-bromo-4-chloro-3-indoxyl . This product is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .

Biochemical Pathways

The compound is involved in the detection of alkaline phosphatase activity in various biochemical pathways . It is used in applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .

Pharmacokinetics

It is known that the compound is provided in two salt forms: the disodium salt, which is soluble in water, and the p-toluidine form, which is soluble in dimethylformamide . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of 5-Bromo-4-chloro-3-indoxyl choline phosphate results in the formation of an insoluble dark blue diformazan precipitate . This color change allows for the sensitive colorimetric detection of alkaline phosphatase activity .

Action Environment

The action of 5-Bromo-4-chloro-3-indoxyl choline phosphate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its efficacy and stability . Additionally, the presence of atmospheric oxygen is necessary for the oxidation of 5-bromo-4-chloro-3-indoxyl to form the blue dye .

Safety and Hazards

When handling 5-Bromo-4-chloro-3-indoxyl choline phosphate, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5-Bromo-4-chloro-3-indoxyl choline phosphate is used in various applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . It is also used in the sensitive colorimetric detection of alkaline phosphatase activity . Future research may explore more applications of this compound in different fields of study.

properties

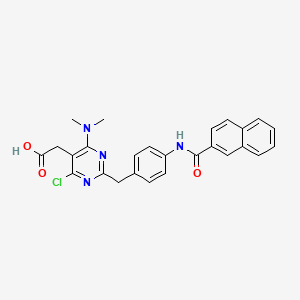

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXURLIMPJNXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

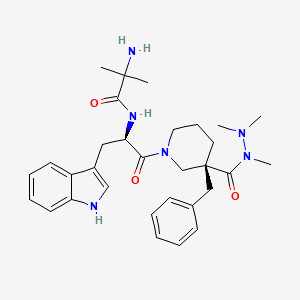

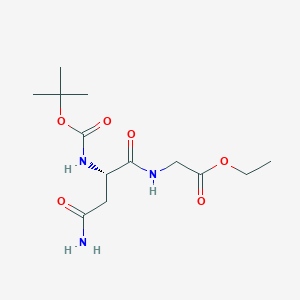

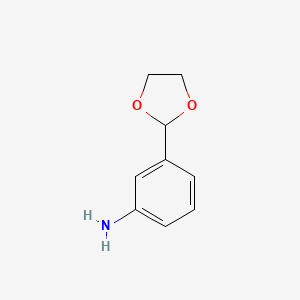

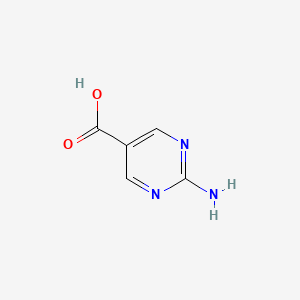

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)